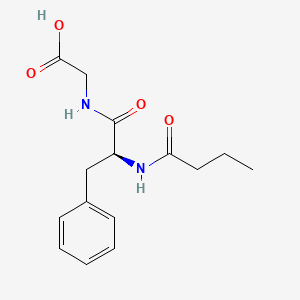![molecular formula C11H12O5 B12570391 2-[(Phenoxycarbonyl)oxy]ethyl acetate CAS No. 200873-58-1](/img/structure/B12570391.png)
2-[(Phenoxycarbonyl)oxy]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenoxycarbonyl)oxy]ethyl acetate is an organic compound with the molecular formula C11H12O5. It is an ester formed from the reaction of phenoxycarbonyl and ethyl acetate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenoxycarbonyl)oxy]ethyl acetate typically involves the esterification of phenoxycarbonyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Phenoxycarbonyl chloride+Ethyl acetate→2-[(Phenoxycarbonyl)oxy]ethyl acetate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenoxycarbonyl acetic acid.
Reduction: 2-[(Phenoxycarbonyl)oxy]ethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Phenoxycarbonyl)oxy]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(Phenoxycarbonyl)oxy]ethyl acetate involves its hydrolysis to release phenoxycarbonyl and ethyl acetate. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released phenoxycarbonyl can further undergo various biochemical reactions, depending on the biological context.
Comparación Con Compuestos Similares
Ethyl phenylacetate: Similar ester structure but with a phenyl group instead of a phenoxycarbonyl group.
Phenoxyacetic acid: Contains a phenoxy group but lacks the ester functionality.
Phenoxyethyl acetate: Similar ester but with a different alkyl chain.
Uniqueness: 2-[(Phenoxycarbonyl)oxy]ethyl acetate is unique due to its combination of phenoxycarbonyl and ethyl acetate moieties, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific ester functionalities.
Propiedades
Número CAS |
200873-58-1 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-phenoxycarbonyloxyethyl acetate |
InChI |
InChI=1S/C11H12O5/c1-9(12)14-7-8-15-11(13)16-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clave InChI |
GDTKZYCQFZSZGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



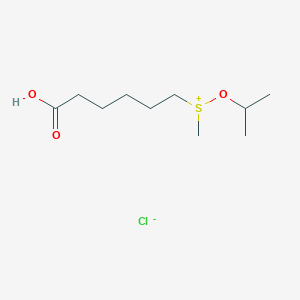
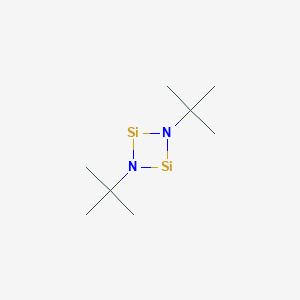
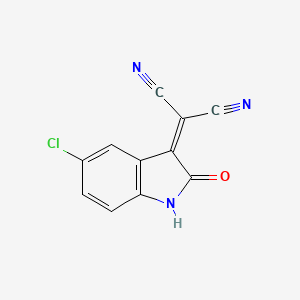

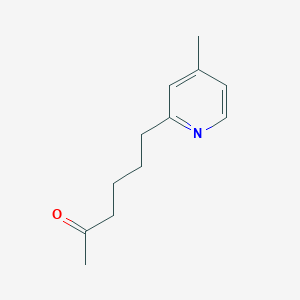
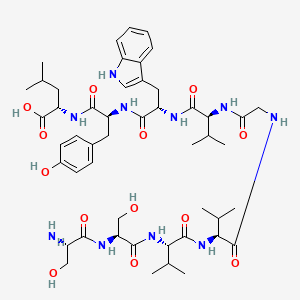
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)


